molecular formula C12H18ClNO2 B1379415 Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride CAS No. 1803572-17-9

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride

Cat. No.: B1379415
CAS No.: 1803572-17-9
M. Wt: 243.73 g/mol
InChI Key: BJVVTLAKNNNWQH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride (CAS No. 1803572-17-9) is an α-amino ester derivative with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol . Structurally, it consists of an ethyl ester group, a central amino-acetate backbone, and a 2,3-dimethylphenyl substituent. Its physicochemical properties, such as moderate lipophilicity (influenced by the dimethylphenyl group), make it suitable for applications requiring balanced solubility in both aqueous and organic phases.

Properties

IUPAC Name

ethyl 2-amino-2-(2,3-dimethylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-4-15-12(14)11(13)10-7-5-6-8(2)9(10)3;/h5-7,11H,4,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVTLAKNNNWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC(=C1C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Route

The most common synthetic approach involves the nucleophilic substitution reaction of ethyl 2-bromo-2-(2,3-dimethylphenyl)acetate with ammonia or an amine source under controlled conditions. The general steps include:

  • Starting Materials: Ethyl 2-bromo-2-(2,3-dimethylphenyl)acetate and ammonia or ammonium salts.
  • Solvents: Ethanol or methanol are typically used as solvents to facilitate the reaction.
  • Reaction Conditions: The reaction is carried out at mild temperatures (room temperature to 60 °C) to prevent decomposition.
  • Purification: The product is purified by recrystallization, often from ethanol or ethyl acetate, to obtain the hydrochloride salt form.

This method is widely used due to its straightforwardness and relatively high yield.

Industrial Scale Preparation

For industrial applications, continuous flow synthesis methods have been developed to improve scalability and control over reaction parameters. Key features include:

  • Continuous Flow Reactors: Allow precise control of temperature, reaction time, and reagent addition.
  • Automated Systems: Improve reproducibility and safety.
  • Advanced Purification: Techniques such as crystallization under controlled pH and temperature, and chromatographic methods ensure high purity suitable for pharmaceutical use.

Detailed Reaction Mechanism and Conditions

Reaction Mechanism

The preparation involves a nucleophilic substitution where the bromide group on the alpha carbon of the ester is replaced by an amino group. The mechanism proceeds as:

  • The nucleophile (ammonia or amine) attacks the electrophilic carbon attached to the bromide.
  • Bromide ion is displaced, forming the amino-substituted ester.
  • Subsequent treatment with hydrochloric acid converts the free amine to its hydrochloride salt.

Typical Reaction Parameters

Parameter Typical Range/Value Notes
Solvent Ethanol or methanol High purity solvents preferred
Temperature 20–60 °C Mild heating to enhance reaction rate
Reaction Time 4–12 hours Depends on scale and conditions
Molar Ratio (Ammonia:Substrate) 2:1 to 5:1 Excess ammonia to drive reaction
pH Adjustment Acidic (HCl) To form hydrochloride salt

Optimization and Yield Enhancement

  • Solvent Choice: Ethanol is favored for its ability to dissolve both reactants and facilitate reaction kinetics.
  • Temperature Control: Maintaining temperature below 60 °C prevents side reactions such as ester hydrolysis.
  • Use of Base: Sometimes mild bases like sodium carbonate are added to neutralize by-products and maintain reaction efficiency.
  • Purification: Recrystallization from ethanol-water mixtures improves purity and yield.

Reported yields for this synthesis typically range from 85% to 95% with purity above 95% when optimized.

Analytical Characterization During Preparation

To ensure the quality of the product, the following analytical techniques are employed:

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structural confirmation Signals corresponding to ethyl ester, aromatic protons, and amino group confirmed
Mass Spectrometry (MS) Molecular weight verification Molecular ion peak at m/z 243–244 (M+H)+
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity ≥ 95% required for pharmaceutical use
Melting Point Determination Purity and identity check Sharp melting point consistent with literature

Summary Table of Preparation Method

Step Description Conditions/Notes Outcome
1 Dissolve ethyl 2-bromo-2-(2,3-dimethylphenyl)acetate in ethanol Concentration ~10-30% (w/v) Ready for reaction
2 Add ammonia or ammonium salt slowly Stir at 20–60 °C for 4–12 hours Amino substitution reaction
3 Adjust pH with hydrochloric acid pH ~1-2 to form hydrochloride salt Formation of hydrochloride salt
4 Purify by recrystallization Ethanol-water mixture High purity solid obtained
5 Dry under vacuum Room temperature to 40 °C Final product ready for use

Research Findings and Notes

  • The hydrochloride salt form improves aqueous solubility, which is beneficial for biological assays.
  • Reaction optimization using Design of Experiments (DoE) approaches has shown that solvent polarity and temperature are critical factors influencing yield and purity.
  • Stability studies indicate the ester moiety is sensitive to strong basic conditions, which can lead to hydrolysis.
  • Continuous flow synthesis methods reported in recent literature provide enhanced control and scalability, reducing reaction time and increasing throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride is investigated for its potential therapeutic properties, including:

  • Analgesic Effects : Preliminary studies suggest that this compound may exhibit pain-relieving properties similar to other amino acid derivatives.
  • Anti-inflammatory Properties : Its structure indicates potential interactions with inflammatory pathways, making it a candidate for further exploration in anti-inflammatory drug development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is used to create more complex organic compounds through various chemical reactions, including nucleophilic substitutions and condensation reactions .
  • Indole Derivatives : this compound can be a precursor in synthesizing indole derivatives, which are crucial in pharmaceuticals.

Biological Studies

Research has focused on its biological activity:

  • Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Receptor Binding : Interaction studies have shown binding affinity to certain receptors, suggesting its role in modulating biological responses .

Case Study 1: Analgesic Potential

A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use as an analgesic agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokine production in cultured macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogues

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate HCl 2,3-Dimethylphenyl C₁₂H₁₈ClNO₂ 243.73 Pharmaceutical intermediates
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl 3-Chloropyridinyl C₉H₁₂Cl₂N₂O₂ 263.12 Antiviral/anticancer research
Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl 2,5-Difluorophenyl, Methyl ester C₉H₁₀ClF₂NO₂ 237.63 Agrochemical precursors
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate HCl Cyclopropylamino, 2,4-Dichlorophenyl C₁₃H₁₆Cl₃NO₂ 341.66 CNS-targeting drug candidates
Medetomidine HCl (Pharmaceutical analogue) 2,3-Dimethylphenyl, Imidazole C₁₃H₁₆N₂·HCl 236.74 Veterinary sedative/analgesic

Key Observations:

Substituent Effects: The 2,3-dimethylphenyl group in the target compound enhances steric bulk and lipophilicity compared to 3-chloropyridinyl (electron-withdrawing) or 2,5-difluorophenyl (polar) substituents .

Ester Group Variations: Methyl esters (e.g., C₉H₁₀ClF₂NO₂) exhibit higher volatility but lower hydrolytic stability compared to ethyl esters .

Biological Relevance: Medetomidine HCl shares the 2,3-dimethylphenyl moiety but incorporates an imidazole ring, enabling α₂-adrenergic receptor agonism . This highlights how minor structural changes (e.g., imidazole addition) drastically alter pharmacological activity.

Key Findings:

  • Reduction of Oximes: A common strategy for synthesizing α-amino esters involves reducing oxime intermediates in ethanol/HCl, as seen in and .
  • Spectroscopic Trends : The presence of aromatic protons (e.g., δ 7.00–8.00 ppm in ¹H-NMR) and methyl/ethyl ester signals (δ 1.20–4.00 ppm) are consistent across analogues .

Application-Specific Comparisons

Pharmaceutical Potential:

  • Target Compound : The dimethylphenyl group may improve blood-brain barrier penetration compared to polar analogues (e.g., 3-chloropyridinyl derivatives), though this requires validation .
  • Medetomidine HCl : Demonstrates how aromatic substituents paired with heterocycles yield potent biologics, suggesting the target compound could be optimized for receptor specificity .

Agrochemical Relevance:

  • Chloroacetamide derivatives (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-isopropylacetamide) are herbicides, indicating structural parallels for pesticidal applications .

Biological Activity

Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula: C₁₂H₁₈ClNO₂
  • Molecular Weight: Approximately 243.73 g/mol
  • IUPAC Name: this compound

The compound features an ethyl ester functional group, an amino group, and a substituted aromatic ring (2,3-dimethylphenyl), which contribute to its biological activity.

This compound interacts with specific molecular targets in biological systems. Its mechanism may involve:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Binding: It may bind to various receptors, altering cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Potential applications in reducing inflammation have been noted.
  • Analgesic Properties: Investigated for pain relief capabilities.
  • Anticancer Activity: Preliminary studies suggest potential in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduces inflammation markers in vitro
AnalgesicExhibits pain relief in animal models
AnticancerInhibits growth of specific cancer cell lines

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains using the agar well diffusion method. Results showed significant inhibition zones compared to standard antibiotics:

  • Staphylococcus aureus: Inhibition zone of 22 mm (standard drug: 24 mm)
  • Klebsiella pneumoniae: Inhibition zone of 25 mm (standard drug: 27 mm) .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in cultured human cells. This suggests its potential as a therapeutic agent in inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis approaches. A common synthetic route includes:

  • Formation of the Ethyl Ester: Reacting the corresponding acid with ethanol.
  • Amine Formation: Introducing an amino group through reductive amination processes.
  • Hydrochloride Salt Formation: Converting the base form into its hydrochloride salt for enhanced solubility and stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 2-amino-2-(2,3-dimethylphenyl)acetate hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step approach, including condensation, reduction, and hydrochlorination. For example, a similar synthesis involves reacting substituted benzaldehydes with ethyl diethylphosphonoacetate in a solvent (e.g., THF) under basic conditions (e.g., NaH) to form acrylate intermediates, followed by catalytic hydrogenation (H₂/Pd-C) and subsequent HCl treatment for hydrochlorination . Optimizing reaction parameters (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) can improve yield and purity. Purity validation via HPLC (≥95%) is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with key signals at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.2–2.4 ppm (dimethylphenyl CH₃), and δ 4.1–4.3 ppm (ester CH₂) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 281.12 for [M+H]⁺) validates molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though single-crystal growth may require slow evaporation in polar aprotic solvents .

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectrophotometry. The hydrochloride salt typically exhibits higher aqueous solubility than the free base .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation in basic conditions (pH >9) is expected due to ester lability .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer : The reaction’s stereoselectivity arises from steric hindrance at the 2,3-dimethylphenyl group, favoring axial attack in intermediates. Computational modeling (DFT) can predict transition states, while chiral HPLC (e.g., Chiralpak® AD-H column) separates enantiomers to confirm optical purity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in receptor-binding assays (e.g., σ-receptor affinity) may stem from impurities or solvent effects. Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and ensure compound purity via LC-MS. Control experiments with structurally related compounds (e.g., medetomidine derivatives) can clarify specificity .

Q. What advanced strategies are recommended for developing a validated HPLC method for quantifying this compound in complex matrices (e.g., plasma)?

  • Methodological Answer :

  • Column : C18 with 3 µm particle size for high resolution.
  • Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water (10% → 90% ACN over 15 min).
  • Validation : Assess linearity (R² >0.99), LOD/LOQ (≤1 ng/mL), and recovery (>90%) per ICH guidelines. Spike-and-recovery experiments in biological fluids account for matrix effects .

Q. How does the electronic nature of the 2,3-dimethylphenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methyl groups increase aromatic ring electron density, reducing electrophilicity at the α-carbon. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and Hammett plots (σ⁺ values) quantify substituent effects. Computational analysis (NBO charges) further elucidates electronic contributions .

Q. What protocols ensure safe handling and waste disposal of this compound given its potential toxicity?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and P2 masks. Avoid skin contact (LD₅₀ data from analogs suggest moderate toxicity) .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃, adsorb organic residues on silica gel, and dispose via licensed hazardous waste facilities. Document compliance with OSHA and EPA regulations .

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